Tetramethyl-1,3-dimethoxydisiloxane
Description
Significance of Siloxane Chemistry in Advanced Materials Science
Siloxane chemistry is a cornerstone of advanced materials science due to the unique properties imparted by the siloxane bond. nih.govresearchgate.net The Si-O bond is highly flexible and robust, leading to materials with exceptional thermal stability, low-temperature flexibility, and chemical resistance. nih.govelsevierpure.com These properties make siloxane-based materials, such as polymers and hybrid organic-inorganic systems, invaluable in a multitude of high-performance applications. nih.govelsevierpure.com
Systems with repeating siloxane units, known as polysiloxanes, exhibit a range of desirable characteristics including good mechanical properties, solubility in common organic solvents, and low dielectric constants. nih.gov Their inherent hydrophobicity, low surface energy, and biocompatibility have led to their use in diverse fields such as biomedical engineering, soft electronics, optics, and high-performance coatings. wikipedia.orgelsevierpure.com The ability of siloxanes to act as linkers between organic and inorganic materials further expands their utility in creating advanced hybrid nanomaterials and functionalized surfaces. mdpi.com For instance, they are used to modify surfaces to increase their hydrophobic nature. nih.gov
Overview of Disiloxane (B77578) Compounds in Contemporary Research
Disiloxanes, the simplest oligomeric siloxanes containing a single Si-O-Si linkage, are fundamental building blocks and subjects of significant contemporary research. wikipedia.orgnih.gov Their structure generally consists of two silicon atoms bridged by an oxygen atom, with various organic groups (R groups) attached to the silicon atoms. wikipedia.org A key structural feature of disiloxanes is the Si-O-Si bond angle, which is notably wide at around 142.5°, contributing to the rotational flexibility and low steric hindrance of these molecules. wikipedia.org
In research, disiloxanes are not only studied for their fundamental properties but also utilized as versatile reagents and precursors. For example, 1,1,3,3-tetramethyldisiloxane (B107390) is employed as a reducing agent in the platinum-catalyzed reduction of carboxamides to amines. organic-chemistry.org Variations of disiloxanes, such as those with vinyl groups like 1,1,3,3-tetramethyl-1,3-divinyldisiloxane, serve as ligands in organometallic chemistry and as components of important catalysts like Karstedt's catalyst. wikipedia.orgresearchgate.net Furthermore, larger disiloxane structures, such as tetraisopropyldisiloxane-1,3-diyl (TiPDS), are used as versatile protecting groups in complex organic syntheses, particularly in carbohydrate and nucleoside chemistry. core.ac.uknih.gov
Academic Rationale for the Investigation of Tetramethyl-1,3-dimethoxydisiloxane
The academic interest in this compound stems from its role as a specific type of alkoxysilane, a class of compounds widely used as linkers between organic and inorganic species to form hybrid materials. nih.gov Alkoxysilanes are typically synthesized through the condensation of chlorosilanes with alcohols. nih.gov
This compound, with its defined structure of two methoxy (B1213986) groups attached to a disiloxane core, serves as a model compound for studying the reactivity and properties of such linkages. Its investigation contributes to a deeper understanding of the synthesis and behavior of more complex silicone-based materials. The presence of the methoxy groups offers specific reactive sites, making it a potentially useful intermediate or building block in the synthesis of specialized organosilicon compounds and polymers. Research into its properties and reactions helps to expand the synthetic toolbox available to materials scientists and organic chemists for creating materials with tailored properties.
Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C6H18O3Si2 | nih.govchemicalbook.comnist.gov |
| Molecular Weight | 194.38 g/mol | nih.govchemicalbook.comchemfish.com |
| CAS Number | 18187-24-1 | nih.govchemicalbook.comnist.gov |
| IUPAC Name | methoxy-[methoxy(dimethyl)silyl]oxy-dimethylsilane | nih.gov |
| Boiling Point | 139 °C | chemfish.com |
| Density | 0.891 - 0.905 g/cm³ | chemfish.comalfa-chemistry.com |
| Flash Point | 28.5 °C | alfa-chemistry.com |
Spectroscopic Information
The infrared spectrum of this compound has been compiled and is available in the NIST Chemistry WebBook, provided by the Coblentz Society, Inc. nist.gov This spectral data is crucial for the identification and characterization of the compound. nist.gov
Research Findings
While specific, in-depth research articles focusing solely on the synthesis and reactivity of this compound are not prevalent in the provided search results, its properties are well-documented in chemical databases. nih.govchemicalbook.comnist.govchemfish.comalfa-chemistry.comsigmaaldrich.comchemicalbook.com It is often listed as a commercially available organosilicon compound, highlighting its utility as a building block or intermediate in chemical synthesis. chemicalbook.comsigmaaldrich.com The investigation of related compounds provides context for its potential applications. For instance, the study of other functionalized disiloxanes, such as 1,1,3,3-tetramethyldisiloxane as a reducing agent or 1,1,3,3-tetramethyl-1,3-divinyldisiloxane in catalysis, suggests that the methoxy groups in this compound could be key to its specific reactivity and use in the synthesis of new materials. organic-chemistry.orgwikipedia.org
Synthetic Routes to this compound Explored
The chemical compound this compound, with the chemical formula C6H18O3Si2, is a member of the siloxane family, characterized by the Si-O-Si linkage. nist.govnih.gov The synthesis of this and other disiloxanes can be achieved through various established and emerging chemical methodologies. These methods range from classical hydrolytic condensation reactions to more advanced catalytic approaches, each offering distinct advantages in terms of efficiency, selectivity, and environmental impact.
Established Synthetic Pathways to Disiloxanes
Hydrolytic Condensation Reactions
A foundational and widely practiced method for the formation of siloxane bonds is through hydrolytic condensation. This process typically involves the hydrolysis of a suitable alkoxysilane precursor, followed by the condensation of the resulting silanol (B1196071) intermediates. In the context of synthesizing this compound, a potential precursor would be dimethyldimethoxysilane.
The hydrolysis-condensation of alkoxysilanes is a well-established route for creating siloxanes. scispace.com The initial stage of this reaction for a related compound, tetraethoxysilane (TEOS), is known to form linear oligosiloxanes like disiloxanes and trisiloxanes under acidic conditions. scispace.com This suggests a similar pathway could be applicable for the synthesis of this compound from dimethyldimethoxysilane. The reaction proceeds through the formation of silanol groups (Si-OH) via hydrolysis, which then undergo condensation to form the siloxane (Si-O-Si) bond, releasing water or alcohol as a byproduct.
A patented method describes the preparation of 1,1,3,3-tetramethyldisiloxane through the reaction of an organohydrogen polysiloxane with a methyl Grignard reagent, followed by hydrolysis. google.com This highlights the versatility of hydrolysis in the final step of siloxane synthesis.
Metal Hydride Reduction Strategies
Metal hydride reducing agents are powerful tools in organic synthesis, capable of reducing a variety of functional groups. uop.edu.pkpharmaguideline.com In the realm of siloxane synthesis, metal hydride reduction offers a pathway to specific disiloxanes. For instance, 1,1,3,3-tetramethyldisiloxane can be prepared by the reduction of 1,1,3,3-tetramethyl-1,3-dichlorodisiloxane using metal hydrides such as lithium aluminum hydride (LiAlH₄) or sodium aluminum hydride (NaAlH₄). google.com This process is noted for its potential for high yields and economic advantages due to the availability of the starting materials. google.com
While direct synthesis of this compound via this method is not explicitly detailed, the principle of reducing a di-substituted disiloxane highlights a potential synthetic route. The mechanism of metal hydride reduction involves the nucleophilic transfer of a hydride ion to an electrophilic center. dalalinstitute.com In the case of acyl halides, for example, two successive additions of a hydride ion lead to the formation of a primary alcohol after protonation. dalalinstitute.com A similar mechanistic principle could be envisioned for the reduction of a suitably substituted dichlorodisiloxane to yield the desired product. It is important to note that the reactivity of metal hydrides varies, with LiAlH₄ being a much stronger reducing agent than sodium borohydride (B1222165) (NaBH₄). pharmaguideline.comslideshare.net
Catalytic Approaches in the Synthesis of Organosiloxanes
The development of catalytic systems has revolutionized the synthesis of organosiloxanes, offering milder reaction conditions, higher selectivity, and improved atom economy.
Palladium-Catalyzed Arylation and Related Reactions
Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. rsc.orgnih.gov While extensively used for creating C-C bonds, palladium catalysis is also applicable to the formation of silicon-containing compounds. The palladium-catalyzed cross-coupling of organosilicon reagents with organic halides is a well-established strategy. rsc.org
Research has demonstrated the palladium-catalyzed double arylation of 1,1,3,3-tetramethyldisiloxane. rsc.org This reaction, using a palladium catalyst with a phosphine (B1218219) ligand, allows for the introduction of aryl groups onto the silicon atoms of the disiloxane backbone. rsc.orgnih.gov While this example illustrates the modification of a pre-existing disiloxane, the underlying principles of palladium catalysis suggest its potential for constructing the disiloxane framework itself. The future of these reactions may lie in water-based micellar catalysis, which offers environmental benefits and the potential for reactions to occur at room temperature. youtube.com The synthesis of palladium catalysts, such as tetrakistriphenylphosphinepalladium(0), is a critical aspect of this field. youtube.com
Advanced Catalytic Systems for Disiloxane Formation
Beyond palladium, other catalytic systems have emerged for the synthesis of disiloxanes. Tris(pentafluorophenyl)borane (B72294) (TPFPB) has been identified as a highly effective Lewis acid catalyst for the condensation of hydrosilanes with alkoxysilanes, a process known as the Piers-Rubinsztajn reaction, which forms a siloxane bond. researchgate.net Another notable catalyst is the air-stable (C₆F₅)₃B(OH₂), which facilitates the synthesis of oligosiloxanes from hydrosilanes under mild conditions with low catalyst loading and high yields. nih.gov
Gold on carbon has been shown to effectively catalyze the construction of disiloxanes from hydrosilanes in water at room temperature. nih.govelectronicsandbooks.com This method proceeds through various potential pathways, including the hydration of hydrosilane to silanol followed by dehydrogenative coupling. nih.govelectronicsandbooks.com Platinum on carbon has also been utilized for similar transformations. nih.gov Furthermore, transition metal-catalyzed hydrosilylation of alkenes and alkynes is a powerful method for preparing silicon-based compounds, including unsymmetrical bifunctional disiloxane derivatives. rsc.org The ring-opening polymerization of cyclosiloxanes in the presence of an acid catalyst is another important industrial method for producing polysiloxanes. google.com
Novel Synthetic Strategies for this compound
While established methods provide reliable routes to disiloxanes, the development of novel synthetic strategies is crucial for improving efficiency and expanding the scope of accessible structures. One patented approach for preparing 1,1,3,3-tetramethyldisiloxane involves the reaction of an organohydrogen polysiloxane with a methyl Grignard reagent, followed by hydrolysis, achieving a high yield. google.com This indicates that organometallic reagents can play a key role in novel synthetic designs for specific disiloxanes.
The synthesis of unsymmetrical bifunctional 1,1,3,3-tetramethyldisiloxane derivatives has been achieved through the subsequent hydrosilylation of alkenes and alkynes. rsc.org This methodology demonstrates excellent functional group tolerance and provides a pathway to novel disiloxane-based building blocks. rsc.org The selective nature of this catalytic process allows for the controlled introduction of different functional groups, paving the way for the synthesis of complex and tailored disiloxane structures.
Structure
2D Structure
Properties
IUPAC Name |
methoxy-[methoxy(dimethyl)silyl]oxy-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18O3Si2/c1-7-10(3,4)9-11(5,6)8-2/h1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKINWJBZPLWKCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)(C)O[Si](C)(C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18O3Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40334053 | |
| Record name | TETRAMETHYL-1,3-DIMETHOXYDISILOXANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40334053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18187-24-1 | |
| Record name | TETRAMETHYL-1,3-DIMETHOXYDISILOXANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40334053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Dimethoxytetramethyldisiloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Tetramethyl 1,3 Dimethoxydisiloxane
Novel Synthetic Strategies for Tetramethyl-1,3-dimethoxydisiloxane
Green Chemistry Principles in Disiloxane (B77578) Synthesis
Modern synthetic strategies for disiloxanes are increasingly guided by the principles of green chemistry, which prioritize the reduction of waste, use of less hazardous materials, and energy efficiency. A key development in this area is the move away from traditional methods, which may use stoichiometric oxidants or metal catalysts, towards more sustainable catalytic systems. researchgate.net
Metal-free catalysis represents a significant advancement in the green synthesis of siloxanes. researchgate.net Researchers have successfully demonstrated the use of organocatalysts for the oxidative hydrolysis of hydrido-siloxanes to form 1,3-disiloxanediols. nih.govacs.org For instance, 2,2,2-trifluoroacetophenone (B138007) has been employed as an effective organocatalyst under basic conditions, achieving quantitative yields with very low catalyst loadings (as low as 0.01 mol %). nih.govacs.org This approach avoids the use of expensive and potentially toxic transition metals like ruthenium, iridium, chromium, and rhodium that have been used in other hydrolysis methods. nih.gov
Base-catalyzed methods also align with green chemistry principles. The use of cesium carbonate has been optimized for the hydrolysis of certain disiloxanes, providing an efficient metal-free alternative. nih.govacs.org Another innovative and environmentally benign approach involves the use of the water-tolerant Lewis acid catalyst, tris(pentafluorophenyl)borane (B72294) hydrate (B1144303) ((C₆F₅)₃B(OH₂)). researchgate.netfrontiersin.org This catalyst facilitates the synthesis of oligosiloxanes directly from hydrosilanes under mild reaction conditions, with low catalyst loading, short reaction times, and high yields and purity. researchgate.netfrontiersin.org This method, a modified Piers-Rubinsztajn reaction, involves the hydrolysis of a Si-H bond to a Si-OH group, followed by a dehydrocoupling reaction between the resulting silanol (B1196071) and another hydrosilane molecule to form the disiloxane. frontiersin.org
Process Optimization for Enhanced Yield and Purity in Research Applications
Achieving high yield and purity is paramount for the synthesis of research-grade compounds. Process optimization involves systematically adjusting reaction parameters to find the most efficient conditions. For disiloxane synthesis, key variables include the choice of catalyst, catalyst loading, solvent, temperature, and reaction time.
The optimization of catalyst loading is a critical factor. In the base-catalyzed hydrolysis of tetra-aryl disiloxanes, for example, it was found that using 5 mol % of cesium carbonate resulted in the highest yield and cleanest reaction. nih.gov Similarly, organocatalytic systems have been refined to work effectively at extremely low concentrations, which not only improves the green profile of the synthesis but also simplifies purification by reducing catalyst-derived impurities. acs.org
Reaction time and temperature are also crucial for maximizing yield while minimizing side reactions. Some catalytic systems, such as those using (C₆F₅)₃B(OH₂), can achieve complete conversion in as little as 30 minutes at room temperature. researchgate.netfrontiersin.org In other processes, such as the reduction of 1,1,3,3-tetramethyl-1,3-dichloro-1,3-disiloxane with a metal hydride, the reaction temperature is carefully controlled between 0 and 20°C during reagent addition, followed by stirring at room temperature to ensure the reaction goes to completion. google.com
The table below summarizes optimization parameters for different catalytic systems used in disiloxane synthesis.
Table 1: Optimization of Catalytic Systems for Disiloxane Synthesis
| Catalytic System | Key Optimization Parameters | Typical Conditions & Outcomes | Citations |
|---|---|---|---|
| Organocatalysis (BzCF₃) | Catalyst loading, pH | 0.01-10 mol % catalyst, basic conditions (pH 11.0), H₂O₂, room temperature, 2 hours. Achieves quantitative yield. | nih.govacs.org |
| Base Catalysis (Cs₂CO₃) | Catalyst loading | 5 mol % catalyst, THF solvent, H₂O₂, room temperature, 2 hours. Affords high yield and selectivity for specific substrates. | nih.govacs.org |
| Lewis Acid Catalysis ((C₆F₅)₃B(OH₂)) | Catalyst loading, reaction time | 0.1 mol% catalyst, room temperature. Reactions can be complete in 30 minutes with >99% conversion. | researchgate.netfrontiersin.org |
Isolation and Purification Techniques for Research-Grade Compounds
Following synthesis, a multi-step process is required to isolate and purify this compound to a standard suitable for research applications. This ensures the removal of unreacted starting materials, catalysts, solvents, and byproducts.
A common initial workup procedure involves liquid-liquid extraction. The reaction mixture is typically diluted with a water-immiscible organic solvent, such as dichloromethane (B109758) (DCM), and then washed with water. acs.org This step serves to remove water-soluble impurities and catalyst residues. The organic layer containing the desired product is then separated.
To remove any residual water from the organic solvent, a drying agent is used. Anhydrous sodium sulfate (B86663) (Na₂SO₄) is a common choice for this purpose. acs.org After drying, the mixture is filtered to remove the drying agent, and the solvent is subsequently removed from the filtrate, usually under reduced pressure using a rotary evaporator (in vacuo). acs.org This process concentrates the crude product.
For achieving high, research-grade purity, distillation is a frequently employed final purification step. google.com This technique separates compounds based on differences in their boiling points. For this compound, which has a boiling point of 139°C, distillation is an effective method to separate it from lower- or higher-boiling impurities. chemfish.com
The purity of the final product is verified using analytical techniques. Nuclear Magnetic Resonance (¹H-NMR) spectroscopy and Infrared (IR) spectroscopy are standard methods used to confirm the chemical structure and purity of the isolated disiloxane. google.com
The table below outlines a general procedure for the isolation and purification of a disiloxane compound.
Table 2: General Isolation and Purification Protocol for Disiloxanes
| Step | Technique | Purpose | Citation |
|---|---|---|---|
| 1. Quenching & Dilution | Addition of water; dilution with an organic solvent (e.g., DCM). | To stop the reaction and prepare for extraction. | acs.org |
| 2. Extraction | Liquid-liquid extraction in a separatory funnel. | To separate the product from water-soluble impurities. | acs.org |
| 3. Drying | Addition of an anhydrous salt (e.g., Na₂SO₄) to the organic layer. | To remove dissolved water from the organic phase. | acs.org |
| 4. Filtration & Concentration | Filtration to remove the drying agent, followed by solvent removal in vacuo. | To remove the solid drying agent and isolate the crude product. | acs.org |
| 5. Final Purification | Distillation. | To separate the target compound from impurities with different boiling points, achieving high purity. | google.com |
Spectroscopic and Advanced Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of tetramethyl-1,3-dimethoxydisiloxane, providing unambiguous information about the connectivity and chemical environment of its constituent atoms.
29Si NMR spectroscopy is a powerful and direct method for probing the silicon environment within a molecule. huji.ac.il Although the 29Si isotope has a low natural abundance (4.7%) and a relatively low sensitivity compared to protons, it offers a wide chemical shift range, which is highly sensitive to the substituents attached to the silicon atom. huji.ac.ilmagritek.com This makes it an excellent tool for characterizing siloxanes.
For this compound, the 29Si NMR spectrum provides critical data for confirming its structure. The chemical shift of the silicon atoms is influenced by the neighboring methoxy (B1213986) and siloxane bridge oxygen atoms. In related disiloxane (B77578) structures, the chemical shifts can vary significantly based on the electronic and steric effects of the substituents. For instance, in 1,1,3,3-tetramethyl-1,3-diphenyldisiloxane, the 29Si chemical shift is observed at -0.52 ppm. rsc.org In contrast, the silicon atoms in 1,1,1,3,3,3-hexaphenyldisiloxane appear at -17.50 ppm, while those in 1,3-dibenzyl-1,1,3,3-tetramethyldisiloxane are found at 5.57 ppm. rsc.org The specific chemical shift for this compound would be expected to fall within a characteristic range for silicon atoms bonded to one oxygen of a siloxane bridge and one methoxy group.
It is important to note that 29Si NMR spectra can sometimes exhibit a broad background signal around -110 ppm due to the glass and quartz components of the NMR tube and probe. huji.ac.il
¹H and ¹³C NMR spectroscopy provide complementary and essential information for the complete structural elucidation of this compound. nih.gov
In the ¹H NMR spectrum, one would expect to observe distinct signals for the methyl protons attached to the silicon atoms and the methyl protons of the methoxy groups. The integration of these signals would correspond to the ratio of these protons in the molecule. For example, in the related compound 1,1,3,3-tetramethyl-1,3-diphenyldisiloxane, the methyl protons on the silicon atoms appear as a singlet at 0.33 ppm. rsc.org
The ¹³C NMR spectrum reveals the chemical environments of the carbon atoms. Separate resonances are expected for the carbon atoms of the methyl groups bonded to silicon and the carbon atoms of the methoxy groups. For 1,1,3,3-tetramethyl-1,3-diphenyldisiloxane, the methyl carbons attached to silicon have a chemical shift of 0.84 ppm. rsc.org The chemical shifts for the carbons in this compound will be characteristic of its specific electronic environment.
Table 1: Representative NMR Data for Related Disiloxane Compounds
| Compound | 29Si Chemical Shift (ppm) | ¹H Chemical Shift (ppm) (Si-CH₃) | ¹³C Chemical Shift (ppm) (Si-CH₃) |
| 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane rsc.org | -0.52 | 0.33 | 0.84 |
| 1,3-Dibenzyl-1,1,3,3-tetramethyldisiloxane rsc.org | 5.57 | -0.02 | -0.11 |
| 1,1,1,3,3,3-Hexaethyldisiloxane rsc.org | 9.38 | Not specified | 6.38, 6.80 |
This table presents data for structurally related compounds to provide context for the expected spectral features of this compound.
Vibrational Spectroscopy Applications
Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, are instrumental in identifying the functional groups present in this compound by probing their characteristic vibrational modes.
FTIR spectroscopy is a rapid and sensitive method for identifying the functional groups within a molecule. The infrared spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its various bonds. nist.gov
Key expected vibrational bands include:
Si-O-Si stretching: This is a hallmark of siloxanes and typically appears as a strong, broad band in the region of 1000-1100 cm⁻¹.
Si-CH₃ rocking and deformation: These vibrations are usually observed around 800-850 cm⁻¹ and 1250-1270 cm⁻¹, respectively.
C-H stretching: These vibrations from the methyl groups will be present in the 2900-3000 cm⁻¹ region.
C-O stretching: The stretching of the C-O bond in the methoxy group is expected to appear in the spectrum.
The NIST Chemistry WebBook provides a reference IR spectrum for Disiloxane, 1,3-dimethoxy-1,1,3,3-tetramethyl-. nist.gov This spectrum can be used for comparison and confirmation of the compound's identity.
Raman spectroscopy provides complementary information to FTIR. While FTIR is based on the absorption of infrared light, Raman spectroscopy involves the inelastic scattering of monochromatic light. aps.org The Si-O-Si symmetric stretch, which may be weak in the IR spectrum, often gives a strong signal in the Raman spectrum. Similarly, the Si-C symmetric stretching vibrations are typically strong in Raman spectra. This technique is particularly useful for studying the backbone structure of siloxane polymers.
Mass Spectrometry for Molecular Identification and Composition Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov For this compound, mass spectrometry can confirm its molecular formula (C₆H₁₈O₃Si₂). nih.govalfa-chemistry.com The technique involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio.
The mass spectrum will show a molecular ion peak corresponding to the mass of the intact molecule. Additionally, a characteristic fragmentation pattern will be observed, which can provide further structural information. Common fragmentation pathways for siloxanes involve the cleavage of Si-C and Si-O bonds. Analysis of these fragment ions helps to piece together the structure of the original molecule. For instance, GC-MS data for the related compound 1,1,3,3-tetramethyldisiloxane (B107390) shows prominent peaks that can be used for its identification. nih.gov
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Analysis
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within the top 1 to 10 nanometers of a material's surface. wikipedia.orgfiveable.mephi.com The technique is based on the photoelectric effect, where X-rays irradiate a sample, causing the emission of core-level electrons. wikipedia.orgcarleton.edu By measuring the kinetic energy of these emitted photoelectrons, their binding energy can be calculated, which is characteristic of each element and its chemical environment. wikipedia.orgcarleton.edu
In the context of this compound, XPS would be an invaluable tool for analyzing its interaction with various substrates or its role in the formation of thin films and coatings. For instance, if this compound is used as a precursor for depositing silica (B1680970) or siloxane layers, XPS could be employed to study the composition and chemical bonding of the resulting surface. It can provide information on the presence of silicon, oxygen, and carbon, and more importantly, on their chemical states. mdpi.com For example, XPS can distinguish between silicon in a siloxane (Si-O-Si) backbone, a methoxy group (Si-O-C), or a silanol (B1196071) group (Si-OH) that may form upon hydrolysis. mdpi.com
While specific XPS studies on this compound are not widely available in public literature, a hypothetical analysis would involve acquiring a survey spectrum to identify all present elements, followed by high-resolution scans of the Si 2p, O 1s, and C 1s regions. The binding energies of the peaks in these high-resolution spectra would provide detailed information about the chemical environment of each element.
Hypothetical XPS Data for a Surface Treated with this compound:
| Element | Photoelectron Line | Typical Binding Energy (eV) | Inferred Chemical State |
| Silicon | Si 2p | ~102.5 | Si-O-Si (Siloxane) |
| ~103.5 | Si-O-C (Methoxy) / Si-OH (Silanol) | ||
| Oxygen | O 1s | ~532.8 | Si-O-Si (Siloxane) |
| ~533.5 | Si-O-C (Methoxy) / C-O | ||
| Carbon | C 1s | ~284.8 | C-H/C-C (Adventitious Carbon) |
| ~286.5 | C-O (Methoxy) |
This table is illustrative and actual binding energies can vary depending on the specific chemical environment and instrument calibration.
By combining XPS with ion beam etching, a depth profile of the elemental composition and chemical states can be obtained, which is particularly useful for characterizing the structure of thin films derived from this compound. phi.com
Other Advanced Spectroscopic and Analytical Methods for Mechanistic Insights
To gain a comprehensive understanding of the reaction mechanisms involving this compound, such as hydrolysis and condensation, a combination of other advanced spectroscopic techniques is essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the molecular structure of silicon-containing compounds. sudmed.ru In particular, 29Si NMR spectroscopy is highly sensitive to the local environment of the silicon nucleus. ucsb.eduresearchgate.net It can be used to monitor the hydrolysis of the methoxy groups and the subsequent condensation reactions to form siloxane bonds. ucsb.eduresearchgate.netscispace.com Different silicon environments, such as those in the starting material, intermediate silanols, and various condensed species (e.g., dimers, trimers, and larger oligomers), give rise to distinct signals in the 29Si NMR spectrum. researchgate.netresearchgate.net This allows for the tracking of reactant consumption and product formation over time, providing valuable kinetic and mechanistic data. nih.gov
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a widely used technique for identifying functional groups in molecules. sudmed.ru For this compound and its reaction products, FTIR can readily detect the presence of key vibrational modes. gelest.com Characteristic absorption bands for Si-O-Si (siloxane) stretching are typically observed in the 1100-1000 cm⁻¹ region. sudmed.ruresearchgate.net The presence of Si-OH (silanol) groups, formed during hydrolysis, can be identified by their stretching vibrations around 3690 cm⁻¹ (for free silanols) and a broad band in the 950-810 cm⁻¹ range. gelest.com The disappearance of bands associated with the Si-O-CH₃ groups and the appearance and evolution of Si-O-Si and Si-OH bands provide direct evidence for the progression of hydrolysis and condensation reactions. acs.org Attenuated Total Reflectance (ATR)-FTIR is a surface-sensitive variant that can be used to study reactions at interfaces. sudmed.ruacs.org
Raman Spectroscopy: Raman spectroscopy is another vibrational spectroscopy technique that provides complementary information to FTIR. mdpi.com It is particularly useful for studying the symmetric vibrations of non-polar bonds, which may be weak in the FTIR spectrum. For instance, the Si-O-Si symmetric stretch can be observed using Raman spectroscopy. Confocal Raman microscopy can be used to obtain spatially resolved chemical information. oup.com
Mass Spectrometry (MS): Advanced mass spectrometry techniques, such as electrospray ionization (ESI-MS) and matrix-assisted laser desorption/ionization (MALDI-MS), can be used to identify the molecular weights of oligomeric species formed during the condensation of this compound. nih.gov Fragmentation analysis in tandem MS (MS/MS) can provide further structural information about these intermediates and products. nih.gov
By integrating the data from these various spectroscopic and analytical methods, a detailed picture of the chemical behavior of this compound can be constructed, from its surface interactions to its transformation in solution.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations for Molecular and Electronic Structure
Quantum chemical calculations are fundamental in understanding the intrinsic properties of molecules. For siloxanes, these studies often focus on the nature of the siloxane (Si-O-Si) bond and the influence of various substituents on the molecular geometry and electronic landscape. nih.govnih.gov
Density Functional Theory (DFT) for Energy Barriers and Electronic Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For compounds related to Tetramethyl-1,3-dimethoxydisiloxane, DFT calculations have been employed to understand reaction mechanisms, such as hydrolysis, and to determine energy barriers for various chemical transformations. researchgate.netnih.gov These calculations can provide insights into the reactivity of the Si-O bond, which is a key feature of siloxanes. nih.gov For instance, DFT studies on the hydrolysis of silicon alkoxides have elucidated the role of catalysts and the formation of pentacoordinated silicon transition states. researchgate.net
Conformational Analysis and Stability Predictions
The flexibility of the Si-O-Si bond angle allows for a variety of conformations in siloxane molecules. silicones.eu Conformational analysis, often performed using computational methods, helps in identifying the most stable (lowest energy) three-dimensional structures of a molecule. For linear and cyclic siloxanes, theoretical calculations have been used to explore the potential energy surface and predict the most likely conformations. researchgate.net The stability of different conformers is influenced by steric and electronic effects of the substituents on the silicon atoms.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For polysiloxanes and their oligomers, MD simulations provide valuable information about their dynamic properties, such as chain flexibility, diffusion, and interactions with other molecules or surfaces. nih.gov These simulations can help in understanding the macroscopic properties of silicone materials based on the behavior of their constituent molecules.
Prediction of Reactivity and Degradation Pathways
Theoretical modeling is instrumental in predicting how a molecule will react under different conditions and the likely pathways through which it will degrade. For siloxanes, studies have focused on the cleavage of the Si-O bond, which is a primary step in both polymerization and depolymerization reactions. researchgate.net Computational studies have investigated the mechanisms of siloxane degradation under various conditions, including acid or base catalysis and thermal decomposition. nih.govrsc.org For example, quantum-based molecular dynamics have been used to predict chemical reactions following electronic excitations, leading to the formation of radicals and subsequent degradation products. nih.gov
Elucidation of Structure-Performance Relationships via Theoretical Modeling
A key goal of computational chemistry is to establish relationships between the molecular structure of a compound and its performance in a particular application. For functionalized siloxanes, theoretical modeling can help to understand how different chemical groups attached to the siloxane backbone influence properties such as thermal stability, reactivity, and interaction with other materials. nih.govacs.org By understanding these relationships, it is possible to design new siloxane-based materials with tailored properties for specific applications.
Data Tables
Due to the lack of specific research on this compound, no data tables with detailed computational findings for this compound can be generated. The available data for related compounds is qualitative and not suitable for presentation in a tabular format that would be specific to this compound.
Future Research Directions and Emerging Trends
Development of Novel Tetramethyl-1,3-dimethoxydisiloxane Analogues with Enhanced Functionality
The inherent reactivity of the Si-O-Si core in this compound, coupled with its flanking methoxy (B1213986) groups, provides a fertile ground for the synthesis of novel analogues with tailored functionalities. A significant area of research is the strategic modification of this basic structure to impart enhanced properties for specific applications.
One promising approach involves the selective hydrosilylation of internal and terminal alkynes with related dihydride siloxanes like 1,1,3,3-tetramethyldisiloxane (B107390). This method allows for the creation of a diverse family of unsymmetrically and symmetrically functionalized disiloxanes. nih.govosti.gov Such reactions, often performed in a stepwise or one-pot manner, can introduce reactive alkenyl and 1,3-enynyl moieties, as well as other functional groups like bromine or hydroxyl groups. nih.govosti.gov These new derivatives, previously inaccessible through other synthetic routes, open up possibilities for further functionalization and polymerization. nih.govosti.gov
The ability to introduce a wide array of organic functionalities onto the disiloxane (B77578) backbone is a key driver for developing materials with enhanced thermal stability, tunable refractive indices, and improved mechanical properties. The functional groups can be selected to be compatible with various polymer matrices or to act as specific reaction sites for subsequent chemical transformations.
Table 1: Examples of Functionalized Disiloxane Analogues and Potential Enhancements
| Analogue Structure | Introduced Functionality | Potential Enhanced Property |
| Disiloxane with pendant alkenyl groups | Reactive C=C bonds | Cross-linking sites for polymer synthesis |
| Disiloxane with terminal hydroxyl groups | -OH groups | Improved adhesion and compatibility with polar matrices |
| Disiloxane with bromo-phenyl groups | Bromine and aromatic ring | Flame retardancy, modified refractive index |
This table is illustrative and based on synthetic strategies for related disiloxanes.
Integration into Multi-component and Hybrid Material Systems for Synergistic Effects
The incorporation of this compound and its analogues into multi-component and hybrid material systems is a burgeoning field of research. The goal is to achieve synergistic effects, where the final material exhibits properties superior to the sum of its individual components. The sol-gel process is a particularly relevant technique in this context, allowing for the creation of organic-inorganic hybrid nanocomposites at low temperatures. rsc.orgnih.govcore.ac.uksol-gel.netresearchgate.netmdpi.com
In these systems, the siloxane component can form a highly cross-linked silica-based network, providing thermal stability, hardness, and desirable optical properties. rsc.orgsol-gel.net The organic components, which can be derived from or interact with the functional groups on the siloxane, contribute flexibility, low density, and biocompatibility. rsc.orgcore.ac.uk For instance, hybrid materials composed of polydimethylsiloxane (B3030410) (PDMS) and metal oxides like TiO2 have been shown to have tunable refractive indices and dielectric constants. rsc.org
The use of silane (B1218182) coupling agents, which can be structurally similar to functionalized this compound, is crucial for ensuring strong interfacial bonding between the organic and inorganic phases. acs.org This is essential for achieving enhanced mechanical properties and long-term stability of the hybrid material. Research is ongoing to explore the use of novel disiloxane precursors in the synthesis of hybrid materials for applications ranging from coatings and adhesives to biomedical devices and optical components. nih.govcore.ac.ukmdpi-res.com
Advanced In-Operando Characterization for Real-Time Mechanistic Understanding
A deeper understanding of the reaction mechanisms and dynamic processes involving this compound is critical for optimizing its use in materials synthesis. Advanced in-operando characterization techniques are emerging as powerful tools for this purpose, allowing researchers to study materials under actual operating conditions. nsf.govnih.govprinceton.edunih.gov
Techniques such as in-situ and operando X-ray absorption spectroscopy (XAS), X-ray diffraction (XRD), and X-ray photoelectron spectroscopy (XPS) can provide real-time insights into the structural, chemical, and electronic properties of materials during their formation and function. princeton.edu For example, these methods can be used to monitor the hydrolysis and condensation reactions of the methoxy groups in this compound during a sol-gel process, providing valuable data on reaction kinetics and the evolution of the silicate (B1173343) network. princeton.edu
While the direct application of these advanced techniques to this compound is still an emerging area, the methodologies have been successfully applied to other complex material systems, such as catalysts and batteries. nsf.govnih.gov The insights gained from these studies can guide the rational design of synthetic processes and the development of materials with precisely controlled properties.
Sustainable and Scalable Synthesis Methodologies for Industrial Applications
The development of sustainable and scalable synthesis methodologies is a key priority for the industrial application of this compound and its derivatives. Traditional methods for synthesizing organosilicon compounds can involve hazardous reagents and generate significant waste. rsc.org Therefore, there is a growing interest in "green chemistry" approaches that are more environmentally benign.
One area of exploration is the use of biocatalysis. Engineered enzymes, such as cytochrome P450, have shown the potential to selectively functionalize silicon-hydrogen bonds, offering a green alternative to traditional chemical methods. nih.govchemistryworld.com While direct enzymatic synthesis of this compound has not been reported, the principles of biocatalytic silane oxidation could be adapted for its production or modification. nih.gov Furthermore, enzymatic processes are being investigated for the synthesis of lignin-siloxane hybrid polymers, demonstrating the potential of biocatalysis in creating sustainable hybrid materials. nih.gov
Another avenue is the development of more efficient catalytic systems for the synthesis of organosilicon compounds. For instance, the use of photocatalysts like eosin (B541160) Y for the stepwise functionalization of multihydrosilanes represents a novel and energy-efficient approach. nus.edu.sg The direct synthesis of organosilicon compounds from elemental silicon and chlorinated hydrocarbons remains a cornerstone of the industry, and ongoing research aims to improve the efficiency and reduce the environmental impact of these processes. acs.org Scalable synthesis strategies, such as the 6-step gram-scale synthesis of certain polyketides, provide a framework for developing industrial-scale production of complex molecules. hydrophobe.org
Theoretical Advancements in Predicting Material Performance and Design Principles
Theoretical and computational methods are becoming increasingly indispensable for predicting the performance of materials derived from this compound and for establishing rational design principles. Quantum chemical methods, such as density functional theory (DFT), can be used to model the thermochemistry of reactions involving siloxanes, including hydrolysis and condensation. acs.orgnih.gov These calculations provide fundamental insights into the stability and reactivity of the siloxane bond. nih.gov
Molecular dynamics (MD) simulations are another powerful tool for studying the structure and dynamics of polysiloxanes and their interactions with other materials. osti.govrsc.orgnsf.govprinceton.edursc.org For example, MD simulations have been used to investigate the influence of phenyl groups on the properties of poly(dimethyl-co-diphenyl)siloxane copolymers and the interaction of polydimethylsiloxane with silica (B1680970) surfaces. rsc.orgnsf.govprinceton.edursc.org These simulations can predict macroscopic properties like chain diffusivity and glass transition temperature based on the molecular structure. nsf.gov
By combining theoretical calculations with experimental data, researchers can develop a comprehensive understanding of the structure-property relationships in siloxane-based materials. This knowledge is crucial for designing new materials with specific functionalities and for optimizing their performance in various applications. The continued development of computational models and simulation techniques will undoubtedly accelerate the discovery and development of next-generation materials based on this compound. acs.orgumich.edunih.gov
Q & A
Q. What are the optimal synthetic routes for preparing Tetramethyl-1,3-dimethoxydisiloxane, and how can purity be ensured?
- Methodological Answer : this compound can be synthesized via hydrosilylation or condensation reactions. For condensation, silanol intermediates (e.g., dimethylsilanol) are reacted with chlorosilanes under inert atmospheres. Purity is achieved through fractional distillation (boiling point: ~145–150°C) and monitored via gas chromatography (GC) or NMR (¹H/²⁹Si). For example, highlights column chromatography as a purification method for structurally similar disiloxanes. Safety protocols (e.g., gloveboxes, moisture-free conditions) are critical to prevent hydrolysis .
Q. How can the molecular structure of this compound be characterized?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR identifies methyl (-CH₃) and methoxy (-OCH₃) groups (δ 0.1–0.3 ppm for Si-CH₃; δ 3.4–3.6 ppm for OCH₃). ²⁹Si NMR distinguishes Si-O-Si linkages (δ −10 to −25 ppm) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 186.4 for C₈H₁₈OSi₂) confirm the molecular weight, while fragmentation patterns validate substituents .
- FT-IR : Peaks at 1050–1100 cm⁻¹ (Si-O-Si stretching) and 2850–2960 cm⁻¹ (C-H stretching) are diagnostic .
Q. What safety precautions are essential when handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and flame-resistant lab coats. specifies EN 374-compliant gloves for siloxane handling.
- Ventilation : Work in fume hoods to avoid inhalation (H225: flammable liquid).
- Storage : Store under nitrogen in amber glass bottles at ≤4°C to prevent degradation .
Advanced Research Questions
Q. How do reaction conditions influence the regioselectivity of hydrosilylation involving this compound?
- Methodological Answer : Regioselectivity in hydrosilylation (e.g., with alkenes) depends on catalysts (e.g., Pt/C, Karstedt’s catalyst) and solvent polarity. For example:
- Pt/C (0.1 mol%) in toluene : Favors anti-Markovnikov addition.
- Solvent-free conditions : Increase reaction rate but reduce control.
Monitoring via in-situ FT-IR or GC-MS helps optimize conditions. notes that siloxane reducing agents require precise stoichiometry to avoid side reactions .
Q. What computational methods are suitable for modeling the thermophysical properties of this compound?
- Methodological Answer :
- Quantum Chemistry (DFT) : Calculate bond dissociation energies (Si-O: ~452 kJ/mol) and electrostatic potentials. Software like Gaussian or ORCA can model conformational stability .
- QSPR Models : Predict vapor pressure using Antoine equation parameters (e.g., log₁₀P = 4.10855 − 1417.136/(T − 64.839) for structurally similar disiloxanes; see ).
- Molecular Dynamics (MD) : Simulate diffusion coefficients in polymer matrices for material science applications .
Q. How can contradictions in reported thermodynamic data for disiloxanes be resolved?
- Methodological Answer : Discrepancies in data (e.g., vapor pressure, enthalpy of formation) arise from measurement techniques (static vs. dynamic methods) or impurities. Strategies include:
- Cross-validation : Compare DSC (Differential Scanning Calorimetry) and gas saturation methods.
- Reference Standards : Use NIST-certified compounds (e.g., hexamethyldisiloxane, ) for calibration.
highlights inconsistencies in Antoine parameters due to temperature ranges (303–403 K) and experimental setups .
Key Research Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
